Enantioselective Induction of Peroxisomal Enzymes: S(−)-CPBA Matches Clofibric Acid While R(+)-CPBA Does Not
In primary rat hepatocyte cultures treated for 72 h, S(−)-2-(4-chlorophenoxy)butanoic acid (S(−)-4-CPBA) at 1.0 mM induced fatty acyl-CoA oxidase (FACO) activity 58.6-fold and laurate hydroxylase (LH) activity 9.8-fold, values comparable to those produced by 1.0 mM clofibric acid (CPIB). In contrast, R(+)-4-CPBA produced significantly lower induction, establishing enantiomeric selectivity [S(−) > R(+)]. By comparison, both enantiomers of the propionic acid homolog 2-(4-chlorophenoxy)propanoic acid (4-CPPA) produced similar maximal inductions, lacking enantioselectivity [1].
| Evidence Dimension | Fold-induction of peroxisomal fatty acyl-CoA oxidase (FACO) and microsomal laurate hydroxylase (LH) in vitro |
|---|---|
| Target Compound Data | S(−)-4-CPBA: 58.6-fold FACO, 9.8-fold LH at 1.0 mM; R(+)-4-CPBA: significantly lower induction |
| Comparator Or Baseline | Clofibric acid (CPIB): 58.6-fold FACO, 9.8-fold LH at 1.0 mM; 4-CPPA enantiomers: both R(+) and S(−) produce similar maximal inductions |
| Quantified Difference | S(−)-4-CPBA is equipotent with CPIB; R(+)-4-CPBA is markedly less active; enantiomeric selectivity is unique to 4-CPBA among α-ethyl phenoxy acids tested |
| Conditions | Primary rat hepatocyte cultures, 72 h incubation, compound concentrations 0.03–1.0 mM |
Why This Matters
For laboratories studying peroxisome proliferator-activated receptor (PPAR) mechanisms or designing enantiospecific lipid-lowering agents, the unique enantiomeric selectivity of 4-CPBA makes it an essential pharmacological tool that cannot be replaced by 4-CPPA or racemic clofibric acid.
- [1] Esbenshade TA, Kamanna VS, Newman HA, Tortorella V, Witiak DT, Feller DR. In vivo and in vitro peroxisome proliferation properties of selected clofibrate analogues in the rat. Structure-activity relationships. Biochem Pharmacol. 1990;40(6):1263–1274. PMID: 2403380. View Source
